molecular formula C6H15ClN2O B6251469 (2R)-2-amino-N-methylpentanamide hydrochloride CAS No. 2703748-84-7

(2R)-2-amino-N-methylpentanamide hydrochloride

Cat. No. B6251469
CAS RN: 2703748-84-7
M. Wt: 166.6
InChI Key:
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Description

(2R)-2-amino-N-methylpentanamide hydrochloride, also known as (2R)-AMMP, is a chiral amino acid that has been used in a variety of scientific research applications. It is an important building block for peptide synthesis and is widely used in the pharmaceutical industry. In addition, it is a useful tool for studying the effects of chirality on biological systems.

Scientific Research Applications

(2R)-AMMP has been used in a variety of scientific research applications. It has been used as a chiral building block for the synthesis of peptides and other molecules. It has also been used to study the effects of chirality on biological systems, including enzyme-catalyzed reactions and the binding of ligands to receptors. In addition, (2R)-AMMP has been used as a model compound in studies of the structure and function of proteins.

Mechanism of Action

The mechanism of action of (2R)-AMMP is not fully understood. It is known to interact with certain proteins, including enzymes and receptors, by binding to specific sites on the proteins. The binding of (2R)-AMMP to these sites can alter the structure and/or function of the proteins, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-AMMP have not been extensively studied. However, some studies have suggested that it may have an inhibitory effect on certain enzymes, as well as an agonist effect on certain receptors. In addition, (2R)-AMMP has been found to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

(2R)-AMMP has several advantages for laboratory experiments. It is relatively inexpensive, easily synthesized, and can be used in a variety of applications. However, it is important to note that (2R)-AMMP is a chiral molecule, and thus its effects may be different depending on the enantiomer used in the experiment. In addition, (2R)-AMMP is not very soluble in water, and thus it may be difficult to use in some experiments.

Future Directions

There are a number of potential future directions for (2R)-AMMP research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted to explore the effects of different enantiomers of (2R)-AMMP on biological systems. Finally, (2R)-AMMP could be used as a model compound to investigate the structure and function of proteins.

Synthesis Methods

(2R)-AMMP can be synthesized through a variety of methods, including the reductive amination of N-methylpentanamide with (2R)-2-amino-1-methylbutanol. This reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride, and an acid catalyst, such as p-toluenesulfonic acid. The reaction yields a mixture of (2R)-AMMP and (2S)-AMMP, which can be separated by chromatographic methods. The product can then be hydrolyzed with hydrochloric acid to yield (2R)-AMMP hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-N-methylpentanamide hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methyl-2-pentanone", "ammonium chloride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: N-methyl-2-pentanone is reacted with ammonium chloride and sodium hydroxide to form (2R)-2-amino-N-methylpentanamide.", "Step 2: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-N-methylpentanamide." ] }

CAS RN

2703748-84-7

Product Name

(2R)-2-amino-N-methylpentanamide hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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